molecular formula C9H15N3O B13917831 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride

Cat. No.: B13917831
M. Wt: 181.23 g/mol
InChI Key: ICBYIHLOZGSLLK-UHFFFAOYSA-N
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Description

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride or thionyl chloride.

    Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbon on the oxadiazole ring.

    Methylation: The final step involves the methylation of the piperidine ring to introduce the methyl groups at the desired positions. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of oxadiazole derivatives with higher oxidation states.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted oxadiazole-piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological targets, while the piperidine ring can interact with hydrophobic pockets within proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

    Piperidine Derivatives: Compounds with piperidine rings but different substituents or additional functional groups.

Uniqueness

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is unique due to the specific combination of the oxadiazole and piperidine rings, along with the methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9/h10H,3-6H2,1-2H3

InChI Key

ICBYIHLOZGSLLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2(CCNCC2)C

Origin of Product

United States

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